The compound has garnered interest in scientific research primarily due to its promising anti-schistosomal activity. [] Schistosomiasis, a neglected tropical disease caused by parasitic flatworms of the Schistosoma genus, affects millions worldwide. The current reliance on a single drug, praziquantel, necessitates the urgent discovery of novel treatment options. 2-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]pyridine emerged as a potential candidate in a study that integrated computational and experimental screening methods to identify new anti-schistosomal agents. []
While 2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine has shown promising activity against Schistosoma mansoni both in larval (schistosomula) and adult stages, its precise mechanism of action remains to be elucidated. [] The study suggesting its anti-schistosomal potential employed a screening strategy targeting Schistosoma mansoni thioredoxin glutathione reductase (SmTGR), an enzyme crucial for redox homeostasis in the parasite. []
The primary scientific application of 2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine identified in the provided literature is as a potential anti-schistosomal agent. [] A study utilizing a combination of quantitative structure-activity relationship (QSAR)-based virtual screening and high content screening (HCS) identified this compound as a promising hit for further development. []
The research suggests that 2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine exhibits activity against both schistosomula and adult worms at low micromolar concentrations, highlighting its potential as a starting point for developing new therapies against schistosomiasis. [] Its novel chemical scaffold, distinct from praziquantel, makes it an attractive candidate for overcoming potential drug resistance issues.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2